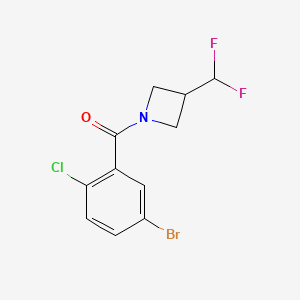![molecular formula C13H12N4OS B2713655 1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 515149-84-5](/img/structure/B2713655.png)
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PFT-α (P53 Functional Inhibitor-α) and is a small molecule inhibitor of p53, a tumor suppressor protein.
Applications De Recherche Scientifique
Antibacterial Agents
Research has indicated that novel analogs, similar in structure to the compound , have been designed and synthesized for their antibacterial properties. For instance, certain compounds have shown promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis , highlighting the potential of such structures in combating bacterial infections. These compounds were assessed for cytotoxic activity, indicating that they exhibit antibacterial activity at non-cytotoxic concentrations. The study suggests a significant application of these compounds in developing new antibacterial agents (Palkar et al., 2017).
Photosynthetic Electron Transport Inhibitors
Another research avenue for pyrazole derivatives involves their use as inhibitors of photosynthetic electron transport. Some compounds have exhibited excellent inhibitory properties, comparable to those of commercial herbicides. This suggests their utility in agricultural applications as potential herbicides, with the structure-activity relationship analysis providing insights into their inhibitory potential (Vicentini et al., 2005).
Cytotoxicity for Cancer Research
Compounds with the pyrazole core have been synthesized and screened for their cytotoxic activity against various cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial in identifying new therapeutic agents against cancer, suggesting that modifications to the pyrazole structure could lead to potent anticancer drugs (Hassan et al., 2014).
Nitric Oxide Synthase Inhibition
Research into pyrazoline and thiadiazoline derivatives, related to the compound of interest, has explored their inhibitory activities against nitric oxide synthase (NOS). These studies aim to develop compounds that selectively inhibit different isoforms of NOS, which is of significant interest in treating various diseases associated with nitric oxide (NO) production (Arias et al., 2018).
Antifungal Activity
The antifungal activity of certain pyrazole-carboxamide derivatives has been investigated, with some compounds displaying significant activity against phytopathogenic fungi. This research suggests that these compounds could be developed into new antifungal agents, providing an essential tool in combating fungal infections in agriculture and medicine (Du et al., 2015).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body, including those involved in inflammation and infection .
Mode of Action
Benzothiazole derivatives often work by interacting with their targets and modulating their activity, which can lead to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
Benzothiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Propriétés
IUPAC Name |
2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-3-4-9-11(7-8)19-13(15-9)16-12(18)10-5-6-14-17(10)2/h3-7H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZNYAFWZWPTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

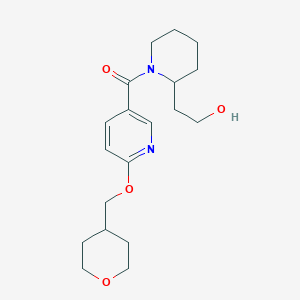
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)
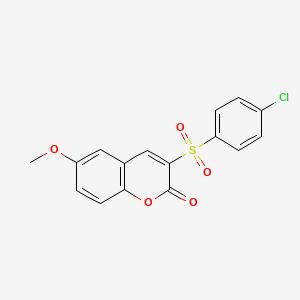
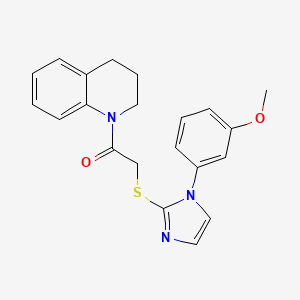
![N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide](/img/structure/B2713577.png)
![N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2713578.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2713581.png)

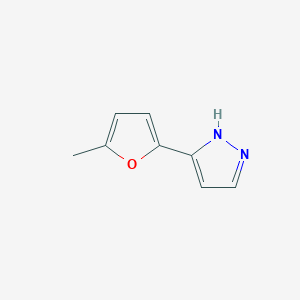

![Ethyl 2-[(2-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2713592.png)
![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2713593.png)
